molecular formula C14H9NO6 B6401097 2-(3-Carboxyphenyl)-4-nitrobenzoic acid CAS No. 1261974-14-4

2-(3-Carboxyphenyl)-4-nitrobenzoic acid

Cat. No.: B6401097
CAS No.: 1261974-14-4
M. Wt: 287.22 g/mol
InChI Key: IVAATOZUNXZDCJ-UHFFFAOYSA-N
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Description

2-(3-Carboxyphenyl)-4-nitrobenzoic acid is an organic compound characterized by the presence of both carboxyl and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Carboxyphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(3-carboxyphenyl)benzoic acid. This can be achieved by treating the precursor with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and minimizing by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various organic transformations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(3-Carboxyphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its functional groups that can participate in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Carboxyphenyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with cellular targets through its functional groups. The carboxyl group can form hydrogen bonds and ionic interactions, while the nitro group can participate in redox reactions. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    2-(3-Carboxyphenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.

    4-Nitrobenzoic acid: Contains only the nitro group without the additional carboxyphenyl moiety, limiting its versatility in synthesis.

    3-Nitrobenzoic acid: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.

Uniqueness: 2-(3-Carboxyphenyl)-4-nitrobenzoic acid is unique due to the presence of both carboxyl and nitro groups on the benzene ring, providing a combination of reactivity and functionality that is not found in simpler analogs. This dual functionality allows for a wider range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(3-carboxyphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-13(17)9-3-1-2-8(6-9)12-7-10(15(20)21)4-5-11(12)14(18)19/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAATOZUNXZDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689909
Record name 5-Nitro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261974-14-4
Record name 5-Nitro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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